1-Naphthalen-1-yl-3-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
1-Naphthalen-1-yl-3-[3-(trifluoromethyl)phenyl]urea is an organic compound with the molecular formula C18H13F3N2O It is known for its unique structure, which includes a naphthalene ring and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-1-yl-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 1-naphthylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalen-1-yl-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Naphthalen-1-yl-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalen-1-yl-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
- 1-Naphthalen-1-yl-3-(4-pentyl-phenyl)-urea
- (Z)-1-(Naphthalen-1-yl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)ethan-1-imine oxide
Comparison: 1-Naphthalen-1-yl-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, increased lipophilicity, and potentially different biological activities. The trifluoromethyl group also influences the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H13F3N2O |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
1-naphthalen-1-yl-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C18H13F3N2O/c19-18(20,21)13-7-4-8-14(11-13)22-17(24)23-16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H2,22,23,24) |
InChI Key |
MRTWVJIJMXGWAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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